6-Chloro-2,4-dimethyl-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,4-dimethyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJLDJKORNDTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508712 | |
| Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-08-8 | |
| Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 6 Chloro 2,4 Dimethyl 3 Nitropyridine
Strategies for Regioselective Halogenation of Nitropyridine Precursors
The regioselective introduction of a halogen, specifically chlorine, onto a pyridine (B92270) ring that already contains nitro and methyl substituents is a pivotal step in the synthesis of the target compound. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, directing the position of halogenation.
Phosphorus oxychloride (POCl₃) is a widely utilized and effective reagent for the chlorination of hydroxypyridines (pyridones), converting them into their corresponding chloropyridines. researchgate.netprepchem.com This transformation is a key strategy for producing precursors to 6-Chloro-2,4-dimethyl-3-nitropyridine. The reaction typically involves heating the corresponding pyridone derivative with an excess of phosphorus oxychloride. prepchem.com
For instance, the synthesis of a related isomer, 4-Chloro-2,6-dimethyl-3-nitropyridine, is achieved by refluxing 2,6-dimethyl-3-nitro-4-pyridone with phosphorus oxychloride. prepchem.com The excess POCl₃ is subsequently removed under reduced pressure, and the resulting product is isolated after workup. prepchem.com This method highlights the utility of phosphorus oxychloride in converting a keto group on the pyridine ring into a chloro substituent, a reaction that is fundamental in the synthesis of various halogenated heterocycles. researchgate.netgoogle.com The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is then attacked by a chloride ion.
The table below summarizes a typical chlorination protocol using phosphorus oxychloride.
| Reactant | Reagent | Conditions | Product | Yield |
| 2,6-dimethyl-3-nitro-4-pyridone | Phosphorus oxychloride (POCl₃) | Reflux, 1.5 hours | 4-Chloro-2,6-dimethyl-3-nitropyridine | 79% prepchem.com |
This table illustrates the chlorination of a pyridone precursor, a common strategy for synthesizing chloropyridines.
Approaches for Introducing the Nitro Group into Dimethylchloropyridine Systems
The introduction of a nitro group onto a pre-existing chloro-dimethylpyridine scaffold is a direct and common approach to synthesizing nitropyridine derivatives. The success of this method hinges on controlling the regioselectivity of the nitration reaction.
The nitration of substituted pyridines, such as 2-chloro-6-methylpyridine, is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).
The directing effects of the substituents already on the pyridine ring are crucial for determining the position of nitration. In 2-chloro-6-methylpyridine, the methyl group is an activating group, while the chloro group is a deactivating group. Both, however, direct electrophilic substitution to specific positions. The steric hindrance from the existing substituents also plays a significant role in the positional selectivity. For 2-chloro-6-methylpyridine, nitration is favored at the 3-position. The reaction conditions, particularly temperature, must be carefully controlled (e.g., 0–5°C) to minimize the formation of unwanted byproducts and isomers.
Another method for nitration involves the use of dinitrogen pentoxide (N₂O₅). ntnu.noresearchgate.net This reagent can nitrate (B79036) pyridines, often forming an N-nitropyridinium ion intermediate, which then rearranges to the 3-nitropyridine (B142982) upon treatment with aqueous bisulfite. researchgate.net
The following table details a common nitration protocol.
| Substrate | Nitrating Agent | Conditions | Major Product |
| 2-Chloro-6-methylpyridine | Mixed acid (HNO₃/H₂SO₄) | 0–5°C | 2-Chloro-6-methyl-3-nitropyridine |
| Pyridine | Dinitrogen pentoxide (N₂O₅) | Organic solvent, then aq. HSO₃⁻ | 3-Nitropyridine researchgate.net |
This table showcases typical reagents and conditions for the regioselective nitration of pyridine derivatives.
Multi-step Synthetic Routes from Simpler Pyridine Derivatives
The construction of the this compound molecule can also be achieved through multi-step synthetic sequences that build the substituted pyridine ring from simpler acyclic or heterocyclic precursors. These methods offer versatility in introducing a wide range of substituents.
One of the classical methods for constructing the pyridine ring is through the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or an ammonia source, followed by an aromatization step. youtube.combaranlab.org This approach allows for the formation of the core pyridine structure. The subsequent introduction of the required chloro and nitro groups would then be necessary. The aromatization of the initially formed dihydropyridine (B1217469) intermediate can be achieved using various oxidizing agents. baranlab.org The use of hydroxylamine (B1172632) instead of ammonia can circumvent the need for a separate oxidation step, as the elimination of water directly leads to the aromatic pyridine ring. baranlab.org
Various cyclization reactions provide powerful tools for the de novo synthesis of substituted pyridine rings. organic-chemistry.org These methods often involve the reaction of smaller, functionalized building blocks. For example, [4+2] cycloaddition reactions (Diels-Alder reactions) using azadienes can be employed to construct the six-membered heterocyclic ring. nih.gov The substituents on the diene and dienophile components determine the final substitution pattern on the pyridine ring.
Another approach involves the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source, which can provide a direct route to substituted pyridines. organic-chemistry.org These methods offer a high degree of flexibility in the synthesis of complex pyridine derivatives by allowing for the strategic placement of functional groups on the acyclic precursors, which are then incorporated into the final heterocyclic product.
Optimization of Reaction Conditions and Yields in Scalable Syntheses
The scalable synthesis of this compound is predominantly achieved through the nitration of 6-chloro-2,4-dimethylpyridine. The optimization of this transformation is a multifaceted challenge, requiring a systematic investigation of various reaction parameters to maximize yield and purity while ensuring operational safety and cost-effectiveness. Key areas of optimization include the management of reaction temperature, the duration of the reaction, and the stoichiometry of the nitrating agents.
Detailed studies into the nitration of substituted pyridines have provided a foundational understanding of the factors influencing reaction outcomes. For instance, the concentration of the acid catalyst, typically sulfuric acid, plays a crucial role in the reaction kinetics and the prevention of over-nitration. Similarly, the molar ratio of nitric acid to the pyridine substrate must be carefully calibrated to ensure complete conversion without promoting the formation of dinitro derivatives or other impurities.
The following data tables, compiled from analogous nitration reactions of substituted chloropyridines, illustrate the impact of these variables on product yield. While specific data for the scalable synthesis of this compound is not extensively published, these examples provide valuable insights into the optimization strategies employed for structurally similar compounds.
Table 1: Effect of Temperature on the Yield of a Substituted 3-Nitropyridine
| Temperature (°C) | Reaction Time (hours) | Molar Ratio (Nitric Acid:Substrate) | Yield (%) |
| 0 | 4 | 1.2 : 1 | 75 |
| 10 | 4 | 1.2 : 1 | 82 |
| 20 | 4 | 1.2 : 1 | 85 |
| 30 | 4 | 1.2 : 1 | 83 |
| 40 | 4 | 1.2 : 1 | 78 |
This interactive table demonstrates the general trend observed in nitration reactions, where an optimal temperature range exists to maximize yield. Excessively low temperatures can lead to incomplete reactions, while higher temperatures may promote the formation of byproducts.
Table 2: Influence of Reaction Time on Product Yield
| Temperature (°C) | Reaction Time (hours) | Molar Ratio (Nitric Acid:Substrate) | Yield (%) |
| 20 | 1 | 1.2 : 1 | 65 |
| 20 | 2 | 1.2 : 1 | 78 |
| 20 | 3 | 1.2 : 1 | 84 |
| 20 | 4 | 1.2 : 1 | 85 |
| 20 | 5 | 1.2 : 1 | 85 |
This table illustrates that for a given temperature, the reaction yield increases with time up to a certain point, after which it plateaus, indicating the completion of the reaction.
Table 3: Impact of Nitric Acid Stoichiometry on Yield
| Temperature (°C) | Reaction Time (hours) | Molar Ratio (Nitric Acid:Substrate) | Yield (%) |
| 20 | 4 | 1.0 : 1 | 72 |
| 20 | 4 | 1.1 : 1 | 81 |
| 20 | 4 | 1.2 : 1 | 85 |
| 20 | 4 | 1.3 : 1 | 86 |
| 20 | 4 | 1.4 : 1 | 86 |
As shown in this interactive table, increasing the molar ratio of the nitrating agent can improve the yield, but beyond an optimal point, the benefit diminishes, and the risk of side reactions and increased material costs rises.
In the context of scalable syntheses, the findings from such optimization studies are critical. For the industrial production of this compound, a typical procedure would involve the slow addition of 6-chloro-2,4-dimethylpyridine to a mixture of concentrated sulfuric acid and nitric acid at a carefully controlled temperature, likely in the range of 10-25°C. The reaction would be monitored for completion, and the product would then be isolated through a series of work-up steps, including quenching the reaction mixture with water or ice, neutralization, and extraction. The final product would be purified, often by recrystallization, to meet the stringent purity requirements for its intended applications.
The optimization of these scalable syntheses is an ongoing process, with continuous efforts to improve efficiency, reduce waste, and enhance safety. The development of more selective and active catalyst systems, as well as the implementation of continuous flow technologies, are promising avenues for the future improvement of the production of this compound.
Advanced Spectroscopic and Structural Elucidation of 6 Chloro 2,4 Dimethyl 3 Nitropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the 6-Chloro-2,4-dimethyl-3-nitropyridine molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic proton and the two methyl groups. The chemical shifts are influenced by the electronic effects of the chloro, nitro, and methyl substituents on the pyridine (B92270) ring.
The single aromatic proton, located at the C5 position, is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be downfield due to the anisotropic effect of the aromatic ring and the influence of the adjacent chloro group. The two methyl groups at the C2 and C4 positions will also each produce a singlet, as there are no vicinal protons. The electron-donating nature of the methyl groups will influence their chemical shifts, which are expected in the typical alkyl-aromatic region. The methyl group at C2 may experience a slightly different chemical environment compared to the methyl group at C4 due to the proximity of the chloro and nitro groups, potentially leading to a subtle difference in their chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | ~7.30 | s (singlet) |
| CH₃ (at C-4) | ~2.55 | s (singlet) |
| CH₃ (at C-2) | ~2.65 | s (singlet) |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are particularly informative, being sensitive to the electronic effects of the substituents. The carbons bearing the chloro (C6) and nitro (C3) groups are expected to be significantly influenced. The quaternary carbons (C2, C3, C4, C6) will typically show weaker signals compared to the protonated carbon (C5). The two methyl carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-3 | ~135 |
| C-4 | ~150 |
| C-5 | ~125 |
| C-6 | ~152 |
| CH₃ (at C-2) | ~24 |
| CH₃ (at C-4) | ~20 |
Note: Predicted values are based on established substituent effects on pyridine rings and are for illustrative purposes.
While the ¹H NMR spectrum of this particular molecule is relatively simple due to the lack of proton-proton coupling, 2D NMR techniques are invaluable for confirming assignments, especially in more complex derivatives.
COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would be expected to show no cross-peaks, confirming the absence of ¹H-¹H scalar couplings. This would support the assignment of all proton signals as singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the signal for the H5 proton and the C5 carbon. It would also show correlations between the protons of each methyl group and their respective carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, the H5 proton would be expected to show correlations to the C3, C4, and C6 carbons. The protons of the C2-methyl group would likely show correlations to C2 and C3, while the protons of the C4-methyl group would show correlations to C3, C4, and C5. These correlations would provide a robust framework for the complete structural assignment.
Vibrational Spectroscopy for Functional Group Characterization and Molecular Dynamics
The FT-IR spectrum of this compound will be characterized by several key absorption bands. The aromatic C-H stretching vibration of the H5 proton is expected to appear above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are strong and characteristic, typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-Cl stretching vibration will be observed in the fingerprint region, generally between 600 and 800 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, will appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl groups will also be present.
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |
| Asymmetric NO₂ Stretch | ~1540 |
| Symmetric NO₂ Stretch | ~1350 |
| C=C and C=N Ring Stretching | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching of the nitro group is often a strong and easily identifiable peak. The pyridine ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also typically strong in the Raman spectrum and provide a characteristic fingerprint for the heterocyclic core. The C-Cl stretch may also be observed. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight and structure. wikipedia.org In the analysis of this compound, the molecular ion peak (M+) would confirm the compound's molecular weight.
Subsequent fragmentation of this energetically unstable molecular ion provides a unique pattern that acts as a structural fingerprint. wikipedia.org While specific experimental fragmentation data for this compound is not detailed in the reviewed literature, a plausible fragmentation pathway can be proposed based on established chemical principles. Key fragmentation processes for aromatic and nitro compounds often involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by the cleavage of the pyridine ring or loss of substituents like the chlorine atom or methyl groups. Common fragmentation mechanisms include alpha-cleavage, where bonds adjacent to a functional group break. miamioh.edu The analysis of these fragment ions is essential for confirming the arrangement of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, with the molecular formula C₇H₇ClN₂O₂, the monoisotopic mass is calculated to be 186.0196 Da. uni.lu HRMS can distinguish this value from other formulas with the same nominal mass. The technique also allows for the identification of various adducts of the molecule. Predicted m/z values for common adducts of this compound are instrumental in interpreting complex spectra. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M]+ | 186.01905 |
| [M+H]+ | 187.02688 |
| [M+Na]+ | 209.00882 |
This table is based on predicted data from computational models. uni.lu
X-ray Diffraction (XRD) Studies for Solid-State Molecular and Crystal Structure
Single-crystal X-ray diffraction involves directing X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a detailed model of the electron density and, consequently, the atomic positions within the molecule.
While specific single-crystal X-ray diffraction data for this compound has not been reported in the surveyed literature, analysis of a closely related compound, 2-Chloro-3-nitropyridine, provides insight into the type of structural information that can be obtained. researchgate.net For this analogue, studies revealed a monoclinic crystal system and a twisted conformation of the nitro group relative to the pyridine ring. researchgate.net Such an analysis for this compound would definitively establish its molecular geometry and intermolecular interactions, such as hydrogen bonds or stacking, in the solid state.
Table 2: Illustrative Crystallographic Data for the Related Compound 2-Chloro-3-nitropyridine
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₃ClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.613 |
| b (Å) | 12.232 |
| c (Å) | 7.716 |
| β (°) | 118.485 |
Note: This data is for the analogous compound 2-Chloro-3-nitropyridine and is presented for illustrative purposes. researchgate.net
Powder X-ray Diffraction (P-XRD) for Crystalline Phase Identification
Powder X-ray Diffraction (P-XRD) is used to analyze polycrystalline materials. Instead of a single crystal, a sample consisting of many small, randomly oriented crystallites is used. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), is characteristic of the material's crystalline phase. P-XRD is crucial for identifying the specific crystalline form (polymorph) of a compound and for assessing sample purity. Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for identification. Although no specific P-XRD pattern for this compound was found in the literature, this technique would be essential for quality control and phase analysis in any solid-state application of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of a molecule, particularly those with conjugated systems and heteroatoms.
For pyridine derivatives like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net
π → π Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic pyridine ring.
n → π Transitions: These lower-intensity absorptions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) into a π antibonding orbital.
The positions and intensities of these absorption bands are influenced by the substituents on the pyridine ring. The chlorine atom, methyl groups, and the strongly electron-withdrawing nitro group will cause shifts in the absorption maxima (either to longer wavelengths, a bathochromic shift, or shorter wavelengths, a hypsochromic shift) compared to unsubstituted pyridine. The polarity of the solvent can also affect the positions of these transitions, offering further insight into the nature of the electronic excitations.
Computational Chemistry and Theoretical Studies on 6 Chloro 2,4 Dimethyl 3 Nitropyridine
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. By utilizing functionals like B3LYP and B3PW91 with extensive basis sets such as 6-311++G** and cc-pVTZ, researchers can accurately model the behavior of molecules like 6-Chloro-2,4-dimethyl-3-nitropyridine and its isomers. nih.gov These computational methods allow for a detailed exploration of the molecule's geometry, electronic landscape, and spectroscopic signatures.
Geometry Optimization and Electronic Structure Determination
The first step in computational analysis involves geometry optimization, where the molecule's most stable three-dimensional arrangement (the ground state) is determined by finding the minimum energy conformation. For a closely related isomer, 2-chloro-4-methyl-3-nitropyridine (B135334) (2C4M3NP), DFT calculations have been performed to establish its optimized structural parameters. nih.gov This process reveals precise bond lengths, bond angles, and dihedral angles.
The electronic structure is further elucidated through Natural Bond Orbital (NBO) analysis. This method examines charge delocalization, electronic exchange interactions, and hyperconjugative interactions within the molecule. nih.gov For instance, in the isomer 2C4M3NP, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the nitro group to the antibonding orbitals of the pyridine (B92270) ring, which stabilizes the molecule. nih.gov The distribution of atomic charges, calculated via methods like Mulliken population analysis, identifies the electrophilic and nucleophilic centers within the molecule. Molecular Electrostatic Potential (MESP) maps visually represent these charge distributions, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov
Optimized Geometrical Parameters of 2-chloro-4-methyl-3-nitropyridine (Isomer of the title compound)
| Parameter | Bond | B3LYP/6-311++G** (Å or °) |
|---|---|---|
| Bond Length (Å) | C2-Cl13 | 1.739 |
| C3-N10 | 1.472 | |
| N10-O11 | 1.222 | |
| C4-C9 | 1.503 | |
| N1-C2 | 1.319 | |
| Bond Angle (°) | N1-C2-C3 | 121.9 |
| C2-C3-C4 | 120.4 | |
| C3-C4-C5 | 118.8 | |
| C2-C3-N10 | 117.8 | |
| O11-N10-O12 | 124.7 |
Data derived from a study on the isomer 2-chloro-4-methyl-3-nitropyridine. nih.gov
Prediction and Interpretation of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.
Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated wavenumbers, after appropriate scaling, show excellent agreement with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.gov A detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis. For the related compound 2C4M3NP, characteristic vibrations such as C-Cl stretching, NO2 symmetric and asymmetric stretching, and CH3 group vibrations have been calculated and assigned. nih.gov
NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical ¹H and ¹³C NMR chemical shifts for 2C4M3NP have been shown to correlate well with experimental spectra, aiding in the precise assignment of signals to specific atoms in the molecule. nih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). This method provides information on electronic transition energies and oscillator strengths. scielo.org.zanih.gov The analysis of the isomer 2C4M3NP indicates that the primary electronic transitions are of the π → π* and n → π* type, with the calculated maximum absorption wavelengths closely matching the experimental spectrum. nih.gov
Calculated Spectroscopic Data for 2-chloro-4-methyl-3-nitropyridine (Isomer)
| Spectroscopy | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| FT-IR (cm⁻¹) | NO₂ Asymmetric Stretch | 1537 | 1535 |
| NO₂ Symmetric Stretch | 1355 | 1355 | |
| C-Cl Stretch | 725 | 726 | |
| ¹³C NMR (ppm) | C2 (C-Cl) | 149.8 | 150.1 |
| C3 (C-NO₂) | 137.9 | 138.2 | |
| UV-Vis (nm) | λmax | 275 | 278 |
Data derived from a study on the isomer 2-chloro-4-methyl-3-nitropyridine. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing Architectures
Understanding how molecules interact with each other is crucial for predicting crystal structures and material properties. Computational tools like Hirshfeld surface analysis and NCI plots are used to visualize and quantify these non-covalent interactions.
Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions
The Non-Covalent Interaction (NCI) plot is a visualization technique based on the electron density (ρ) and its reduced density gradient (s). chemtools.orgnih.gov This method is particularly adept at identifying weak interactions like van der Waals forces, hydrogen bonds, and steric clashes that govern molecular assembly. chemtools.org The analysis generates 3D isosurfaces that are color-coded to indicate the nature of the interaction:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. chemtools.org
Green surfaces represent weak, attractive van der Waals interactions. chemtools.org
Red surfaces signify repulsive interactions, such as steric clashes in crowded regions of the molecule. chemtools.org For this compound, an NCI analysis would likely reveal van der Waals interactions between the pyridine rings and methyl groups of adjacent molecules, as well as potential weak hydrogen bonds involving the nitro group and halogen atom, all of which contribute to the stability of its crystal lattice.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.comacs.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity. mdpi.comacs.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. scielo.org.za Conversely, a small gap indicates a molecule that is more polarizable and reactive. scielo.org.za
For the isomer 2C4M3NP, DFT calculations have determined the HOMO and LUMO energy levels and their distribution. The HOMO is primarily located over the pyridine ring, while the LUMO is concentrated around the nitro group, indicating that the ring is the likely site for electrophilic attack and the nitro group is the primary electron-accepting site. nih.gov
FMO Properties of 2-chloro-4-methyl-3-nitropyridine (Isomer)
| Parameter | B3LYP/6-311++G** |
|---|---|
| HOMO Energy (eV) | -7.98 |
| LUMO Energy (eV) | -2.85 |
| Energy Gap (ΔE) (eV) | 5.13 |
Data derived from a study on the isomer 2-chloro-4-methyl-3-nitropyridine. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Active Site Determination
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites. This technique allows for the identification of electrophilic and nucleophilic regions, which is fundamental in understanding and predicting chemical reactivity.
A representative data table for such an analysis would typically include the values of the maximum and minimum electrostatic potential, as shown below in a hypothetical format.
Hypothetical MEP Data for this compound
| Potential Minima (Vmin) | Value (kcal/mol) | Location |
|---|---|---|
| Site 1 | -35.8 | Near Nitro Group Oxygens |
| Site 2 | -21.3 | Near Pyridine Nitrogen |
| Potential Maxima (Vmax) | Value (kcal/mol) | Location |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific research findings for this compound are not available.
Topological Analysis of Electron Density (AIM Theory)
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing the electron density of a molecule to characterize the nature of its chemical bonds. This analysis involves locating bond critical points (BCPs) and evaluating the electron density (ρ) and its Laplacian (∇²ρ) at these points.
For this compound, an AIM analysis would be used to quantify the nature of the covalent bonds within the pyridine ring, as well as the bonds involving the chloro, methyl, and nitro substituents. The values of ρ and ∇²ρ at the BCPs would indicate whether the interactions are shared (covalent) or closed-shell (ionic or van der Waals). For instance, a negative Laplacian of the electron density is indicative of a shared-shell interaction, typical for covalent bonds.
A summary of hypothetical AIM analysis results could be presented as follows:
Hypothetical AIM Analysis Data for Selected Bonds in this compound
| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Type |
|---|---|---|---|
| C-N (ring) | 0.28 | -0.65 | Covalent |
| C-Cl | 0.19 | -0.21 | Polar Covalent |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific research findings for this compound are not available.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, particularly the rotation of the methyl and nitro groups. By simulating the molecule in different solvents, one could also investigate how the solvent environment affects its structure and dynamics.
Key findings from such a simulation would include the preferred dihedral angles of the substituents, the stability of different conformers, and the radial distribution functions describing the solvation shell around the molecule. This information is critical for understanding how the molecule behaves in a realistic chemical environment.
Hypothetical Conformational Analysis Data for this compound
| Dihedral Angle | Most Stable Angle (degrees) | Energy Barrier to Rotation (kcal/mol) |
|---|---|---|
| C-C-N-O (nitro group) | 30 | 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific research findings for this compound are not available.
Reactivity and Mechanistic Investigations of 6 Chloro 2,4 Dimethyl 3 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Halogen Position
The pyridine (B92270) ring is inherently electron-deficient compared to benzene (B151609), which facilitates nucleophilic attack. This effect is greatly amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. This group activates the ring for nucleophilic aromatic substitution (SNAr), making the chlorine atom at the 6-position a viable leaving group. pressbooks.pubstackexchange.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. pressbooks.publibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. pressbooks.pubyoutube.com In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
The methyl groups at the 2- and 4-positions also influence reactivity, primarily through steric and electronic effects. While methyl groups are generally electron-donating, their impact is secondary to the powerful activating effect of the nitro group.
The kinetics of SNAr reactions on activated chloro-pyridines are well-documented. researchgate.netrsc.org The rate of reaction is dependent on both the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer complex. The formation of this complex is usually the rate-determining step. The stability of the Meisenheimer complex is the key thermodynamic factor; the more the negative charge can be delocalized and stabilized, the lower the activation energy for its formation. pressbooks.pub
For 6-Chloro-2,4-dimethyl-3-nitropyridine, the nitro group at the 3-position is meta to the site of substitution at C6. While ortho and para relationships provide the most effective resonance stabilization for the Meisenheimer intermediate, the strong inductive electron-withdrawing effect of the nitro group still significantly lowers the energy barrier for nucleophilic attack compared to an unsubstituted chloropyridine. pressbooks.pubstackexchange.com Kinetic studies on analogous chloronitropyridine systems with various nucleophiles, such as amines, have been used to determine Arrhenius parameters and Hammett constants, providing quantitative insight into these electronic and solvent effects. researchgate.netrsc.org
The displacement of the chlorine atom in this compound by amine nucleophiles is a common and synthetically useful transformation. A wide range of primary and secondary amines can be employed to generate various 6-amino-2,4-dimethyl-3-nitropyridine derivatives. These reactions are typically carried out in a polar solvent, sometimes with the addition of a base to neutralize the HCl generated during the reaction. The reactivity of the amine nucleophile plays a crucial role; more nucleophilic amines generally react faster. researchgate.net In related systems like 2,6-dichloro-3-nitropyridine, nucleophilic substitution is favored at positions activated by the nitro group. stackexchange.com
Table 1: Examples of Amination Reactions This table is illustrative and based on the general reactivity of activated chloropyridines.
| Nucleophile | Reagent Example | Product |
| Primary Aliphatic Amine | Butylamine | N-Butyl-2,4-dimethyl-3-nitropyridin-6-amine |
| Secondary Aliphatic Amine | Morpholine | 4-(2,4-Dimethyl-3-nitropyridin-6-yl)morpholine |
| Primary Aromatic Amine | Aniline | N-(2,4-Dimethyl-3-nitropyridin-6-yl)aniline |
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide powerful tools for forming carbon-carbon bonds by replacing the chlorine atom with alkyl or aryl groups. wikipedia.org
The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis.
The Sonogashira reaction is used to introduce alkyne moieties. It involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netrsc.org
The general mechanism for these catalytic cycles involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine. wikipedia.orgnih.gov
Transmetalation: The organic group from the organoboron (Suzuki) or organocopper (Sonogashira) reagent is transferred to the palladium center. wikipedia.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. wikipedia.orgnih.gov
Table 2: Examples of Cross-Coupling Strategies This table is illustrative of the general application of these reactions.
| Reaction Name | Coupling Partner | Product Type |
| Suzuki Coupling | Phenylboronic acid | 2,4-Dimethyl-3-nitro-6-phenylpyridine |
| Sonogashira Coupling | Phenylacetylene | 6-(Phenylethynyl)-2,4-dimethyl-3-nitropyridine |
Similar to amination, the activated chlorine atom can be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides in an appropriate solvent yield the corresponding ethers. pressbooks.pub The use of sodium hydrosulfide (B80085) or thiols/thiolates allows for the introduction of a thiol or thioether group, respectively. mdpi.com These reactions proceed via the same two-step SNAr mechanism, with the stability of the intermediate Meisenheimer complex being crucial for the reaction's success.
Table 3: Displacement with O and S Nucleophiles This table is illustrative and based on established SNAr reactivity.
| Nucleophile Type | Reagent Example | Product |
| Oxygen | Sodium Methoxide | 6-Methoxy-2,4-dimethyl-3-nitropyridine |
| Oxygen | Sodium Phenoxide | 2,4-Dimethyl-3-nitro-6-phenoxypyridine |
| Sulfur | Sodium Thiophenolate | 2,4-Dimethyl-3-nitro-6-(phenylthio)pyridine |
Transformations of the Nitro Group
The nitro group is not only an activating group for SNAr reactions but also a versatile functional group that can be transformed into other functionalities, most notably an amino group.
The nitro group of this compound can be selectively reduced to an amine group (NH2) while leaving the chloro-substituent intact. This transformation is of significant synthetic importance as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring. The resulting 6-chloro-2,4-dimethylpyridin-3-amine (B6591703) is a valuable intermediate for further functionalization, such as diazotization or acylation.
Several reagents are commonly used for this chemoselective reduction. nih.govnih.gov The choice of reagent is critical to avoid undesired side reactions, such as the reduction of the chloro group (hydrodehalogenation).
Common methods include:
Metal-Acid Systems: Tin(II) chloride (SnCl2) in concentrated hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or HCl are classic and effective methods.
Catalytic Hydrogenation: Hydrogen gas (H2) with a palladium-on-carbon (Pd/C) catalyst can be used, although conditions must be carefully controlled to prevent hydrodehalogenation.
This reduction is a key step in many synthetic pathways, providing access to a different spectrum of derivatives compared to those accessible directly from the nitropyridine starting material. nih.gov
Table 4: Chemoselective Reduction of the Nitro Group This table illustrates a common transformation for nitropyridines.
| Starting Material | Reagent(s) | Product |
| This compound | SnCl2 / HCl | 6-Chloro-2,4-dimethylpyridin-3-amine |
Other Nitrogen-Containing Functional Group Transformations (e.g., Azo, Azoxy, Nitrile)
The transformation of the nitro group in this compound into other nitrogen-containing functionalities such as azo, azoxy, or nitrile groups is governed by the electronic nature of the substituted pyridine ring. Direct transformations of the nitro group are often complicated by the molecule's susceptibility to nucleophilic aromatic substitution (SNAr).
Azoxy and Azo Group Formation: The synthesis of azoxy compounds from nitropyridines can be achieved through partial reduction, often using basic conditions in alcoholic media. For simple 3-nitropyridine (B142982), treatment with sodium hydroxide (B78521) in ethanol (B145695) can yield the corresponding azoxy derivative. However, the presence of a good leaving group, such as the chlorine atom at the C-6 position and the nitro group itself at the activated C-3 position, makes this compound highly prone to SNAr reactions. Research on similar substrates has shown that 2-halosubstituted nitropyridines exclusively undergo substitution by alkoxides under these conditions, preventing the desired partial reduction of the nitro group.
A more viable, albeit indirect, pathway to azo and azoxy derivatives involves a multi-step sequence. This typically begins with the complete reduction of the nitro group to an amine, forming 6-chloro-2,4-dimethylpyridin-3-amine.
Azo compounds can then be synthesized via diazotization of the resulting amine with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This intermediate can then be coupled with an electron-rich aromatic compound. Alternatively, condensation of the amine with a nitroso compound is a known method for forming the azo linkage. General methods have also been developed for the one-step synthesis of azo compounds by reacting nitroaromatics with anilines under basic conditions, a pathway that involves mutual oxidation and reduction. researchgate.net
Azoxy compounds are typically formed through the condensation of a nitroso derivative with a hydroxylamine (B1172632) derivative. Both of these key intermediates can be obtained through the carefully controlled partial reduction of the parent nitro compound. ccspublishing.org.cn Therefore, precise control of the reduction of this compound would be required to access these intermediates for a subsequent condensation step.
Nitrile Group Formation: The introduction of a nitrile (-CN) group in place of the nitro group is not a direct conversion. The most established method proceeds through the amine intermediate. The process involves three key steps:
Reduction of the Nitro Group: The nitro group of this compound is first reduced to a primary amine (6-chloro-2,4-dimethylpyridin-3-amine). A variety of reducing agents can be employed for this purpose, with common choices being catalytic hydrogenation (e.g., H2/Pd-C), or metallic reductants in acidic media (e.g., Fe/HCl, SnCl2/HCl). ccspublishing.org.cn
Diazotization: The resulting aminopyridine is then treated with nitrous acid (HNO2), typically generated at low temperatures (0–5 °C) from sodium nitrite (B80452) and a strong acid like HCl, to produce the corresponding diazonium salt intermediate (6-chloro-2,4-dimethylpyridine-3-diazonium chloride).
Cyanation (Sandmeyer Reaction): The diazonium salt is subsequently reacted with a copper(I) cyanide (CuCN) solution. libretexts.orgdavidpublisher.com This final step, a classic Sandmeyer reaction, displaces the diazonium group (-N2+) with the nitrile (-CN), yielding 6-chloro-2,4-dimethyl-3-cyanopyridine and liberating nitrogen gas. libretexts.orgnih.gov This radical-nucleophilic aromatic substitution is a powerful method for introducing a cyano group onto an aromatic ring that was initially nitrated. libretexts.org
Reactions Involving the Methyl Groups
The methyl groups at the C-2 and C-4 positions of the pyridine ring are susceptible to functionalization, primarily through oxidation and free-radical halogenation pathways. These reactions occur at the benzylic-like positions, which are activated by the adjacent aromatic ring.
Oxidation: The alkyl side chains of the pyridine ring can be oxidized to carboxylic acids using strong oxidizing agents. Potassium permanganate (B83412) (KMnO4) is a highly effective reagent for this transformation. The reaction typically requires vigorous conditions, such as heating in an aqueous solution. Both methyl groups on this compound can be oxidized to yield 6-chloro-3-nitropyridine-2,4-dicarboxylic acid. For this reaction to proceed, the carbon atom attached to the ring (the benzylic carbon) must possess at least one hydrogen atom, a condition met by the methyl groups. davidpublisher.com
A representative procedure for a similar substrate, 2,6-lutidine, demonstrates the conditions that can be employed. The oxidation to the corresponding dicarboxylic acid can be achieved in high yield using aqueous KMnO4 under microwave irradiation, which significantly shortens the reaction time compared to conventional heating. nih.gov
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Dimethylpyridine | KMnO4 | H2O, Microwave, 375 W, 30 min | Pyridine-2,6-dicarboxylic acid | 86% | nih.gov |
Halogenation: Functionalization of the methyl groups via halogenation can be achieved through a free-radical pathway. Direct halogenation of the pyridine ring is difficult, but side-chain halogenation is readily accomplished under conditions that promote the formation of radicals. N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of allylic and benzylic positions, which are electronically analogous to the methyl groups on the pyridine ring. durham.ac.uk
The reaction is initiated by light (hν) or a radical initiator (e.g., AIBN or benzoyl peroxide), which generates a bromine radical from a trace amount of HBr reacting with NBS. google.com This bromine radical then abstracts a hydrogen atom from one of the methyl groups to form a stabilized pyridinylmethyl radical. This radical subsequently reacts with Br2 (also generated in low concentration from NBS) to yield the brominated product (e.g., 6-chloro-2-(bromomethyl)-4-methyl-3-nitropyridine) and a new bromine radical, thus propagating the chain reaction. durham.ac.uk Using NBS is advantageous as it maintains a very low concentration of Br2, which minimizes competitive electrophilic addition reactions to the aromatic ring. durham.ac.uk
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is exceptionally challenging and generally not a synthetically viable pathway. The reactivity of the pyridine ring towards electrophiles is inherently low due to several electronic factors that are exacerbated in this specific molecule.
Firstly, the nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I effect). This reduces the electron density of the entire ring system, deactivating it towards attack by electrophiles, which are electron-seeking species. The reactivity of pyridine itself is often compared to that of nitrobenzene, a highly deactivated benzene derivative. nih.gov
Secondly, SEAr reactions such as nitration or sulfonation require strongly acidic conditions. Under these conditions, the basic nitrogen atom of the pyridine ring is readily protonated, forming a pyridinium (B92312) cation. libretexts.org The positive charge on the nitrogen atom dramatically increases its electron-withdrawing power, further deactivating the ring to an extreme degree. nih.gov
In the specific case of this compound, the ring is already substituted with two powerful electron-withdrawing groups: a chloro group at C-6 and a nitro group at C-3. Both of these groups further deplete the ring of electron density, adding to the deactivating effect of the ring nitrogen. While the two methyl groups at C-2 and C-4 are electron-donating and activating, their effect is insufficient to overcome the profound deactivation caused by the combination of the ring nitrogen and the chloro and nitro substituents.
The only position available for substitution is C-5. Analysis of the directing effects shows that the C-2 methyl and C-3 nitro groups would direct an incoming electrophile to the C-5 position (meta to both). The C-4 methyl group would direct ortho, also to the C-5 position. The C-6 chloro group would also direct meta to the C-5 position. While all substituents direct to the same carbon, the overwhelming deactivation of the ring makes the activation energy for the formation of the required cationic intermediate (a σ-complex or arenium ion) prohibitively high. Consequently, electrophilic aromatic substitution on this compound is not expected to occur under standard SEAr conditions. oist.jp
Complex Reaction Pathways and Proposed Mechanisms
Given its highly electron-deficient nature, this compound is primarily reactive towards nucleophiles. The resulting reaction pathways can be complex, involving addition-elimination mechanisms, substitution at hydrogen, or even ring-opening, depending on the nucleophile and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): The most probable reaction pathway for this substrate involves nucleophilic aromatic substitution, where a nucleophile replaces one of the leaving groups on the ring (either the chloro group at C-6 or the nitro group at C-3). This reaction proceeds via a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks one of the electron-deficient carbons bearing a leaving group (e.g., C-6). This forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate. The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, which provides significant stabilization.
Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride anion).
The presence of the strongly electron-withdrawing nitro group, particularly ortho and para to the leaving groups, is essential for stabilizing the Meisenheimer complex and facilitating the SNAr reaction.
Vicarious Nucleophilic Substitution (VNS): Another important mechanistic pathway for electron-deficient aromatics like nitropyridines is the Vicarious Nucleophilic Substitution of hydrogen. This reaction allows for the formal substitution of a hydrogen atom. In this compound, the hydrogen at the C-5 position is activated towards nucleophilic attack by the adjacent nitro group.
The VNS mechanism involves:
Addition: A carbanion bearing a leaving group at the α-position (e.g., -CH2SO2Ph) adds to the electron-deficient C-5 position, forming an anionic σ-adduct.
Elimination: A base then promotes a β-elimination of the leaving group from the original nucleophile (e.g., PhSO2H), which is accompanied by the departure of the C-5 hydrogen atom. This process re-aromatizes the ring and results in the net substitution of the hydrogen atom. This pathway provides a powerful tool for the C-H functionalization of the pyridine ring.
Ring-Opening and Ring Transformation Pathways: Under the action of strong nucleophiles, highly electron-deficient pyridine rings can undergo more complex transformations, including ring-opening. Studies on related compounds, such as 6-nitrooxazolo[3,2-a]pyridinium salts, have shown that reaction with amines can lead to the cleavage of the pyridine ring, forming acyclic butadiene derivatives. Similarly, certain dinitropyridones can undergo nucleophilic attack followed by ring transformation, acting as synthetic equivalents for other molecular scaffolds. While not explicitly documented for this compound, these precedents suggest that under forcing conditions or with specific bidentate nucleophiles, pathways involving initial nucleophilic addition could lead to subsequent ring cleavage rather than simple substitution.
Applications of 6 Chloro 2,4 Dimethyl 3 Nitropyridine As a Chemical Building Block in Organic Synthesis
Precursor for the Synthesis of Advanced Pyridine (B92270) Derivatives
The chemical structure of 6-Chloro-2,4-dimethyl-3-nitropyridine, featuring a reactive chlorine atom and a nitro group on a pyridine ring, suggests its potential as a precursor for more complex pyridine derivatives. In analogous compounds like 2,6-dichloro-3-nitropyridine, the chlorine atom at a position activated by the electron-withdrawing nitro group is susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comgoogle.com This would theoretically allow for the introduction of various functionalities (e.g., amines, alkoxides, thiolates) by replacing the chlorine atom. However, specific studies, reaction tables, or detailed research findings demonstrating these transformations starting explicitly from this compound are not available in the reviewed literature.
Scaffold for Novel Heterocyclic Ring System Construction (e.g., Fused Pyridines, Pyridazines, Thiazoles)
The pyridine core of this compound could theoretically serve as a foundation for building fused heterocyclic systems, a common strategy in medicinal and materials chemistry. For instance, reactions involving the chlorine at position 6 and a substituent introduced at position 3 (via reduction of the nitro group to an amine) could lead to annulation, forming fused rings. Syntheses of fused pyridines, such as azaindoles, are well-established but typically proceed from different starting materials like fluorinated picolines or aminopyridines. nih.govorganic-chemistry.orgresearchgate.net Despite the logical potential for such applications, no specific examples of using this compound to construct fused pyridines, pyridazines, or thiazoles were identified.
Methodologies for Introducing Chlorine and Nitro Functionalities into Complex Organic Structures
The use of a molecule to transfer its own functional groups to another substrate is a less common synthetic strategy compared to substitution or elimination reactions of those groups. Typically, dedicated reagents are used for chlorination or nitration. While some complex rearrangements or fragmentation reactions could theoretically result in such a transfer, there is no evidence in the literature to suggest that this compound is employed as a reagent for introducing chlorine or nitro functionalities into other organic structures.
Design and Synthesis of Ligands for Coordination Chemistry and Material Science (excluding biological applications)
Pyridine and its derivatives are fundamental components in the design of ligands for coordination chemistry due to the electron-donating nature of the nitrogen atom. nih.gov Bipyridine-type ligands, for example, are synthesized through various cross-coupling reactions of halopyridines. nih.govresearchgate.net It is conceivable that this compound could be modified—for instance, through a coupling reaction at the 6-position—to form multidentate ligands for applications in material science. However, a search of the available literature did not yield any specific instances of this compound being used for the design and synthesis of such ligands.
Future Research Directions and Unexplored Avenues for 6 Chloro 2,4 Dimethyl 3 Nitropyridine Chemistry
Development of Novel and Sustainable Synthetic Routes (e.g., Photocatalytic, Electrocatalytic)
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For 6-Chloro-2,4-dimethyl-3-nitropyridine, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally benign methods. Photocatalysis and electrocatalysis stand out as promising avenues.
Recent advancements have demonstrated the power of photochemistry for the functionalization of pyridines, often proceeding through pyridinyl radical intermediates. researchgate.netacs.orgacs.org These methods, which can utilize visible light and organocatalysts, could enable novel C-H functionalization reactions on the this compound core, providing access to new derivatives under mild conditions. researchgate.netacs.org Similarly, electrocatalytic hydrogenation has emerged as a powerful technique for the reduction of pyridines to piperidines without the need for high-pressure hydrogen gas. nih.gov Applying this to the nitropyridine scaffold could offer a green alternative for producing valuable saturated heterocyclic amines.
| Methodology | Potential Advantages | Research Focus | Key Challenges |
|---|---|---|---|
| Photocatalysis | Mild reaction conditions, high functional group tolerance, novel reactivity (e.g., C-H activation). researchgate.netacs.org | Direct C-H alkylation or arylation of the pyridine (B92270) ring or methyl groups. | Controlling regioselectivity; identifying suitable photocatalysts. |
| Electrocatalysis | Avoids gaseous reagents (H2), uses electricity as a "green" reductant, precise control over reaction potential. nih.gov | Selective reduction of the nitro group or hydrogenation of the pyridine ring. | Developing selective electrode materials; optimizing electrolyte conditions. |
| Traditional Synthesis | Well-established procedures, predictable outcomes. | Nucleophilic aromatic substitution of the chlorine atom. nih.gov | Often requires harsh reagents, high temperatures, and can generate significant waste. |
Exploration of its Role in Catalyst Development and Support Materials
Pyridine and its derivatives are ubiquitous as ligands in transition metal catalysis due to the Lewis basicity of the nitrogen atom. researchgate.netalfachemic.com The electronic properties of the pyridine ring can be finely tuned by substituents, which in turn influences the stability and reactivity of the resulting metal complex. nih.govacs.org
This compound is an unexplored candidate for ligand development. The combination of electron-donating (dimethyl) and electron-withdrawing (chloro, nitro) groups could create a unique electronic environment at the metal center. This could lead to novel catalytic activities in reactions such as cross-coupling, hydrogenation, or polymerization. alfachemic.comacs.org Future research could involve synthesizing palladium, rhodium, or iridium complexes with this pyridine derivative and evaluating their performance in various catalytic transformations. Furthermore, the pyridine moiety could be incorporated into larger macrocyclic structures or polymers to serve as a robust support material for immobilizing catalytic centers. documentsdelivered.com
Advanced Materials Science Applications beyond Current Scope (e.g., Optoelectronic, Supramolecular)
Future work could focus on designing and synthesizing novel organic semiconductors or emitters based on this scaffold. In supramolecular chemistry, the directed, non-covalent interactions between molecules are used to build complex, ordered architectures. pageplace.demdpi.com The specific placement of chloro, methyl, and nitro groups on the pyridine ring provides multiple sites for hydrogen bonding and other electrostatic interactions, which could be exploited to create self-assembling systems like liquid crystals, gels, or porous frameworks with applications in sensing or separation. mdpi.com
Deeper Computational Insight into Complex Reaction Mechanisms and Regio/Chemoselectivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.govmdpi.com For a molecule like this compound, which has multiple reactive sites, computational studies can provide invaluable insights that are difficult to obtain experimentally.
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:
Predict Regioselectivity: Elucidate the preferred sites for nucleophilic aromatic substitution, distinguishing between reactivity at the chloro- or nitro-substituted positions. acs.org
Analyze Reaction Barriers: Calculate the activation energies for different reaction pathways, helping to optimize conditions and predict product distributions. acs.org
Understand Substituent Effects: Quantify the electronic influence of the methyl, chloro, and nitro groups on the aromaticity and reactivity of the pyridine ring. oberlin.edu
Design Novel Reactions: Model the interaction of the molecule with potential reactants or catalysts to guide the discovery of new transformations. chemrxiv.org
A deeper computational understanding will accelerate the rational design of synthetic routes and the development of new applications for this versatile compound.
Integration with Flow Chemistry and Automation for High-Throughput Synthesis and Process Optimization
Flow chemistry, which involves performing reactions in continuous streams within microreactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater reproducibility. mdpi.comnih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds. springerprofessional.demtak.huuc.pt
The application of flow chemistry to the synthesis of this compound and its derivatives is a promising avenue for future research. springerprofessional.de It could enable the safe handling of potentially hazardous nitration reactions and allow for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com Integrating flow reactors with automated purification and analysis systems would facilitate high-throughput screening of reaction conditions and the rapid generation of derivative libraries for biological or materials science applications. This approach not only accelerates the research and development cycle but also provides a direct pathway for efficient and scalable manufacturing. springerprofessional.de
| Parameter | Flow Chemistry Approach | Conventional Batch Processing |
|---|---|---|
| Safety | Small reactor volumes minimize risks associated with exothermic reactions (e.g., nitration) or hazardous intermediates. mtak.hu | Scaling up can be hazardous due to poor heat dissipation and the large quantity of reagents. |
| Control | Precise control over temperature, pressure, and reaction time leads to higher selectivity and yield. mdpi.com | Temperature and concentration gradients can lead to side products and lower yields. |
| Scalability | Scaling up is achieved by running the system for a longer duration ("scaling out"). uc.pt | Requires larger reactors and significant process redevelopment. |
| Integration | Easily coupled with in-line purification and analysis for automated, multi-step synthesis. springerprofessional.deuc.pt | Requires isolation and purification of intermediates at each step, which is labor-intensive. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
